molecular formula C10H15NO B2799562 (2R,4R)-2-(Furan-2-yl)-4-methylpiperidine CAS No. 2287238-80-4

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine

Cat. No.: B2799562
CAS No.: 2287238-80-4
M. Wt: 165.236
InChI Key: CIBCBUOWFZOYNS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine is a chiral heterocyclic compound that features a furan ring attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Furan-2-yl)-4-methylpiperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a furan derivative with a chiral piperidine precursor under controlled conditions. The reaction may require specific solvents, temperatures, and catalysts to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form saturated piperidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Furan-2-yl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate: A compound with a similar furan ring structure but different functional groups and stereochemistry.

    (2R,3R,4R,5S,6R)-2-(4-Bromo-3-(4-((®-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another heterocyclic compound with a different core structure but similar functional groups.

Uniqueness

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine is unique due to its specific stereochemistry and the presence of both a furan and piperidine ring. This combination of features makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(2R,4R)-2-(furan-2-yl)-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBCBUOWFZOYNS-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.